1,2-Epoxyhexane is a six-carbon terminal aliphatic epoxide that serves as a highly reactive intermediate, monomer, and viscosity-reducing diluent in advanced materials synthesis [1]. As a stable liquid at standard conditions with a boiling point of approximately 118–120 °C, it provides a critical balance of high ring-opening reactivity and manageable volatility [2]. In procurement contexts, this compound is primarily selected when formulators and synthesis chemists require the lipophilic character of a medium-chain alkyl group without the extreme vapor pressures of shorter epoxides or the sluggish kinetics of long-chain analogs[1]. Its primary industrial and laboratory applications include the synthesis of low-Tg polycarbonates via CO2 copolymerization, the formulation of high-solids epoxy coatings, and the production of specialty surfactants [3].
Attempting to substitute 1,2-epoxyhexane with shorter-chain analogs like propylene oxide or 1,2-epoxybutane introduces severe processability challenges; their low boiling points (34 °C and 63 °C, respectively) necessitate pressurized reactors and specialized handling to prevent evaporative loss and safety hazards during ambient formulation [1]. Conversely, substituting with longer-chain aliphatic epoxides (e.g., 1,2-epoxyoctane or 1,2-epoxydodecane) increases steric hindrance, which significantly reduces ring-opening kinetics and promotes unwanted intramolecular ring closure, lowering the selectivity for desired polymeric products[2]. Furthermore, replacing it with alicyclic epoxides like cyclohexene oxide fundamentally alters the thermal properties of the end product, shifting flexible, low-Tg elastomers into rigid, high-Tg plastics, thereby failing application-critical performance metrics in flexible coatings and rubbers [3].
For ambient formulation and non-pressurized synthesis, 1,2-epoxyhexane offers vastly superior handling characteristics compared to lower aliphatic epoxides. With a boiling point of 118–120 °C, 1,2-epoxyhexane remains a stable liquid under standard laboratory and industrial conditions [1]. In direct contrast, 1,2-epoxybutane boils at 63 °C and propylene oxide at a highly volatile 34 °C [1]. This >55 °C difference in boiling point means that 1,2-epoxyhexane can be utilized as a reactive diluent in open-vessel epoxy formulations without the rapid evaporative loss, vapor toxicity risks, or pressurized equipment requirements associated with C3 and C4 analogs[2].
| Evidence Dimension | Boiling Point (Volatility) |
| Target Compound Data | 118–120 °C |
| Comparator Or Baseline | 1,2-epoxybutane (63 °C) and propylene oxide (34 °C) |
| Quantified Difference | >55 °C higher boiling point than the C4 analog. |
| Conditions | Standard atmospheric pressure (1 atm). |
Eliminates the need for pressurized handling equipment and minimizes evaporative losses during ambient resin formulation.
Despite its longer alkyl chain, 1,2-epoxyhexane demonstrates exceptionally high reactivity in radical and ring-opening environments, outperforming shorter-chain analogs. In kinetic studies of gas-phase reactions with hydroxyl radicals at 298 K, 1,2-epoxyhexane exhibited a rate coefficient of (5.77 ± 0.83) × 10^-12 cm3 molecule^-1 s^-1 [1]. Under identical conditions, 1,2-epoxybutane achieved a significantly lower rate coefficient of only (1.98 ± 0.29) × 10^-12 cm3 molecule^-1 s^-1 [1]. This ~2.9-fold increase in reactivity highlights 1,2-epoxyhexane's efficiency as a highly reactive precursor, ensuring faster curing times and higher conversion rates in functionalization workflows compared to its C4 counterpart.
| Evidence Dimension | Reaction rate coefficient (OH radicals) |
| Target Compound Data | 5.77 × 10^-12 cm3 molecule^-1 s^-1 |
| Comparator Or Baseline | 1,2-epoxybutane (1.98 × 10^-12 cm3 molecule^-1 s^-1) |
| Quantified Difference | ~2.9x higher reaction rate coefficient. |
| Conditions | Gas-phase reaction at 298 K and 760 Torr. |
Proves that selecting the C6 epoxide does not sacrifice reactivity, offering faster conversion rates than volatile C4 analogs.
In the catalytic copolymerization of epoxides with CO2, the length of the aliphatic chain dictates the selectivity between the desired polycarbonate and unwanted cyclic carbonate byproducts. 1,2-epoxyhexane possesses an optimal chain length that minimizes steric hindrance at the metal catalyst center[1]. Studies show that as the chain length increases (1,2-epoxyhexane < 1,2-epoxyoctane ≈ 1,2-epoxydecane < 1,2-epoxydodecane), the steric bulk hampers the coordination-insertion process and promotes intramolecular ring closure, leading to higher cyclic carbonate formation [1]. Consequently, 1,2-epoxyhexane achieves >97% selectivity toward polycarbonates with almost complete conversion, outperforming C8+ analogs in producing high-purity linear polymers[1].
| Evidence Dimension | Polymerization selectivity and steric hindrance |
| Target Compound Data | >97% selectivity to polycarbonates (minimal cyclic carbonate) |
| Comparator Or Baseline | 1,2-epoxyoctane and longer chains (C8-C12) |
| Quantified Difference | Lower steric hindrance prevents intramolecular ring closure compared to C8+ epoxides. |
| Conditions | Copolymerization with CO2 using metal-based catalysts. |
Ensures maximum yield of the target polymer and reduces the need for costly downstream separation of cyclic carbonate byproducts.
The choice of epoxide monomer fundamentally controls the thermomechanical properties of the resulting CO2-based polycarbonates. When 1,2-epoxyhexane is copolymerized with CO2, it yields poly(1,2-hexene carbonate), which exhibits a glass transition temperature (Tg) below 0 °C [1]. This renders the material a low-viscosity fluid or flexible elastomer at room temperature. In stark contrast, using an alicyclic comparator like cyclohexene oxide yields poly(cyclohexene carbonate), a rigid plastic with a high Tg (typically >110 °C) [2]. For buyers formulating flexible coatings, sealants, or rubber-like materials, 1,2-epoxyhexane provides the necessary aliphatic flexibility that rigid ring epoxides cannot achieve.
| Evidence Dimension | Glass transition temperature (Tg) of resulting polycarbonate |
| Target Compound Data | Tg < 0 °C (flexible/fluid) |
| Comparator Or Baseline | Cyclohexene oxide (Tg > 110 °C, rigid) |
| Quantified Difference | >110 °C reduction in Tg, shifting the material state from rigid plastic to elastomer. |
| Conditions | CO2-epoxide alternating copolymerization. |
Dictates the macroscopic physical state of the polymer, making the C6 epoxide mandatory for flexible, low-temperature applications.
Due to its boiling point of 118–120 °C and excellent viscosity-reducing properties, 1,2-epoxyhexane is an ideal reactive diluent for high-solids and solvent-free epoxy resin formulations. It allows formulators to achieve workable viscosities for brush-on or spray applications without the severe evaporative loss and safety hazards associated with highly volatile C3 or C4 epoxides [1].
Driven by its optimal steric profile and high selectivity (>97%) in CO2 copolymerization, 1,2-epoxyhexane is prioritized for synthesizing aliphatic polycarbonates. Because the resulting poly(1,2-hexene carbonate) features a Tg below 0 °C, this compound is the monomer of choice for developing sustainable, low-viscosity fluids, flexible sealants, and rubber-like materials where rigid monomers like cyclohexene oxide would fail [2].
The six-carbon alkyl chain of 1,2-epoxyhexane provides a precise hydrophilic-lipophilic balance when subjected to ring-opening with amines, alcohols, or water. Its ~2.9-fold higher reaction kinetics compared to 1,2-epoxybutane ensures rapid, high-yield functionalization, making it highly suitable for the industrial scale-up of specialty surfactants and synthetic lubricants [3].
Flammable;Irritant